Magnesium valproate

Description

Properties

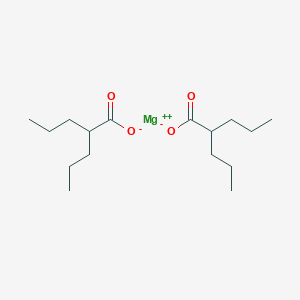

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Magnesium Valproate in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium valproate, a salt of valproic acid, is a broad-spectrum antiepileptic drug (AED) with a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core molecular and cellular pathways through which this compound exerts its anticonvulsant effects. The document details the synergistic actions of its two components: the valproate anion and the magnesium cation. Valproate modulates GABAergic and glutamatergic neurotransmission, blocks voltage-gated sodium and T-type calcium channels, and exhibits epigenetic effects through histone deacetylase (HDAC) inhibition. Concurrently, magnesium acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, further reducing neuronal excitability. This guide presents quantitative data on these mechanisms, detailed experimental protocols for their investigation, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. This compound is a widely prescribed AED effective against a variety of seizure types.[1] Its therapeutic efficacy stems from the combined actions of valproic acid (VPA) and magnesium ions, which target multiple mechanisms involved in neuronal excitability.[2] Understanding these intricate mechanisms is crucial for the rational design of novel antiepileptic therapies and for optimizing the clinical use of this compound. This guide delves into the core pharmacological actions of this compound, providing a detailed resource for researchers and drug development professionals.

Core Mechanisms of Action

The anticonvulsant properties of this compound can be attributed to several key mechanisms, primarily driven by the valproate component, with a significant contribution from the magnesium ion.

Modulation of GABAergic Neurotransmission by Valproate

Valproate enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] This is achieved through multiple actions:

-

Inhibition of GABA Transaminase (GABA-T): Valproate inhibits GABA-T, the enzyme responsible for the degradation of GABA.[4] This leads to increased concentrations of GABA in the synaptic cleft.[3]

-

Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, another enzyme in the GABA metabolic pathway, further contributing to elevated GABA levels.[3]

-

Stimulation of Glutamic Acid Decarboxylase (GAD): Some evidence suggests that valproate can stimulate the activity of GAD, the enzyme that synthesizes GABA from glutamate (B1630785), thereby increasing GABA production.[5]

Blockade of Voltage-Gated Ion Channels by Valproate

Valproate directly modulates the activity of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials.

-

Voltage-Gated Sodium Channels (VGSCs): Valproate causes a use-dependent blockade of VGSCs, reducing the amplitude of sodium currents and thereby limiting sustained high-frequency neuronal firing.[6][7] This effect is achieved by binding to the voltage sensor region of the channel, distinct from the pore-binding site of many other anticonvulsants.[6]

-

T-Type Calcium Channels: Valproate selectively reduces the low-threshold T-type calcium current.[8] These channels are involved in the generation of burst firing in neurons, particularly in thalamocortical circuits implicated in absence seizures.[9]

Antagonism of Glutamatergic Neurotransmission by Magnesium

The magnesium component of this compound plays a crucial role in attenuating excitatory neurotransmission.

-

NMDA Receptor Blockade: Magnesium ions act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[10][11] At resting membrane potential, magnesium blocks the ion channel of the NMDA receptor in a voltage-dependent manner, preventing excessive calcium influx and subsequent neuronal hyperexcitability.[10][11]

Epigenetic Modulation through Histone Deacetylase (HDAC) Inhibition by Valproate

Valproate is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs (HDAC1).[12][13] By inhibiting HDACs, valproate promotes histone hyperacetylation, leading to a more relaxed chromatin structure and altered gene expression.[12][14] This epigenetic mechanism may contribute to its long-term therapeutic effects by influencing the expression of genes involved in neuronal plasticity, neuroprotection, and inflammation.[14]

Quantitative Data Summary

The following tables summarize the quantitative data available for the key mechanisms of action of valproate and magnesium.

Table 1: Valproate Inhibition of GABAergic and Epigenetic Enzymes

| Target Enzyme | IC50 Value | Cell/Tissue Type | Reference |

| GABA Transaminase (GABA-T) | High concentrations required in brain homogenates | Rat Brain | [15] |

| Histone Deacetylase 1 (HDAC1) | 0.4 mM | Recombinant Human | [12][13] |

| Class I HDACs (HDACs 1-3) | 0.7 - 1.0 mM | 293T cells expressing tagged HDACs | [16] |

| Class IIa HDACs (HDACs 4, 5, 7) | 1.0 - 1.5 mM | 293T cells expressing tagged HDACs | [16] |

Table 2: Valproate Effects on Voltage-Gated Ion Channels

| Ion Channel | Effect | Concentration | Cell Type | Reference |

| Voltage-Gated Sodium Channel (Nav1.5) | Concentration-dependent inhibition | IC50: 2022 ± 25 µM | HEK293 cells | [17] |

| T-Type Calcium Channel | 53% block of current | Not specified | WAG/Rij rat thalamocortical neurons | [9] |

| T-Type Calcium Channel | 20% block of current | Not specified | ACI control rat thalamocortical neurons | [9] |

Table 3: Magnesium Effects on NMDA Receptors

| NMDA Receptor Subtype | Effect of 1 mM Mg²⁺ on Memantine IC50 | Fold Increase in IC50 | Cell Type | Reference |

| NR1/2A | Right-shift of concentration-inhibition curve | 16.8 | HEK293T cells | [10][11] |

| NR1/2B | Right-shift of concentration-inhibition curve | 18.2 | HEK293T cells | [10][11] |

| NR1/2C | Right-shift of concentration-inhibition curve | 3.1 | HEK293T cells | [10][11] |

| NR1/2D | Right-shift of concentration-inhibition curve | 3.3 | HEK293T cells | [10][11] |

Mandatory Visualizations

Signaling Pathways

Caption: Overview of the multifaceted mechanism of action of this compound in epilepsy.

Experimental Workflows

Caption: General experimental workflow for evaluating the anticonvulsant and mechanistic properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Anticonvulsant Activity

This model is used to screen for drugs effective against generalized tonic-clonic seizures.[18][19]

-

Animal Preparation: Use adult male mice (e.g., ICR-CD-1, 20-30 g). Acclimate animals for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-12 per group).

-

Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using an electroconvulsive shock generator.[18]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint and Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response. Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.[18]

This model is used to identify drugs that raise the seizure threshold and are effective against myoclonic and absence seizures.[20][21][22]

-

Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimate as described for the MES model.

-

Drug Administration: Administer this compound or vehicle to different groups of animals (n=8-10 per group).

-

Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) or intraperitoneally (i.p.).[20]

-

Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

-

Endpoint and Data Analysis: The absence of a clonic seizure within the 30-minute observation period is considered protection. Calculate the percentage of protected animals at each dose and determine the ED50.[20]

In Vitro Mechanistic Studies

This technique is used to measure the effect of valproate on voltage-gated sodium channels in individual neurons.[23][24][25]

-

Cell Preparation: Acutely dissociate neurons (e.g., from rat hippocampus or cortex) or use cultured neuronal cell lines (e.g., HEK293 cells stably expressing the sodium channel of interest).[17]

-

Recording Setup: Use a patch-clamp amplifier, micromanipulator, and an inverted microscope. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[24]

-

Internal Solution: Containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2ATP, adjusted to pH 7.3 with KOH.

-

-

Recording Procedure:

-

Establish a whole-cell configuration on a selected neuron.

-

Hold the cell at a holding potential of -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Perfuse the external solution containing various concentrations of valproate and repeat the voltage-step protocol.

-

-

Data Analysis: Measure the peak amplitude of the sodium currents before and after drug application. Plot the percentage of current inhibition as a function of valproate concentration to determine the IC50.[17]

This assay quantifies the inhibitory effect of valproate on HDAC enzymes.[14][16][26][27]

-

Nuclear Extract Preparation: Isolate nuclear proteins from brain tissue or cultured cells.

-

Assay Principle: Use a commercially available fluorometric or colorimetric HDAC activity assay kit. These kits typically use a substrate that, upon deacetylation by HDACs, can be converted into a fluorescent or colored product.

-

Procedure (Fluorometric Example):

-

In a 96-well plate, add nuclear extract to each well.

-

Add different concentrations of valproate to the respective wells. Include a positive control (e.g., Trichostatin A) and a vehicle control.

-

Add the acetylated fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add a developer solution that stops the HDAC reaction and generates the fluorescent signal from the deacetylated substrate.

-

-

Data Analysis: Measure the fluorescence using a microplate reader. The fluorescence intensity is inversely proportional to the HDAC activity. Calculate the percentage of inhibition for each valproate concentration and determine the IC50.[14][27]

Conclusion

The anticonvulsant efficacy of this compound arises from a synergistic combination of mechanisms targeting both inhibitory and excitatory neurotransmission, as well as intrinsic neuronal excitability and gene expression. The valproate component enhances GABAergic tone, blocks key voltage-gated ion channels, and modulates gene expression via HDAC inhibition. The magnesium ion provides an additional layer of inhibition by blocking NMDA receptors. This comprehensive, multi-target profile explains its broad spectrum of activity against various seizure types. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the neuropharmacology of epilepsy and to develop next-generation antiepileptic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]

- 12. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone acetylation and histone deacetylase activity of this compound in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The Anti-Epileptic Drugs Lamotrigine and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. 2024.sci-hub.ru [2024.sci-hub.ru]

- 21. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Patch Clamp Protocol [labome.com]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 26. resources.bio-techne.com [resources.bio-techne.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Chemical Characterization of Crystalline Magnesium Valproate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of crystalline magnesium valproate. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a clear understanding of the processes involved in the preparation and analysis of this important pharmaceutical compound.

This compound, the magnesium salt of valproic acid, is an anticonvulsant and mood-stabilizing drug.[1][2] Its crystalline form offers advantages in terms of stability and bioavailability.[3][4][5] This document outlines the prevalent synthesis method, detailed experimental protocols for characterization, and summarizes key analytical data.

Synthesis of Crystalline this compound

The most common and efficient method for preparing crystalline this compound involves the reaction of valproic acid with a magnesium alkoxide in an alcoholic solvent.[3][4][5][6][7] This approach is favored for its rapid reaction time and the high purity of the resulting microcrystalline product.[8]

An alternative, though less efficient, method involves the reaction of valproic acid with magnesium oxide in an alcoholic medium.[7] However, this method often results in an amorphous product contaminated with unreacted magnesium oxide.[7][9]

The synthesis workflow via the magnesium alkoxide route is depicted below.

Experimental Protocol: Synthesis via Magnesium Ethoxide

This protocol is based on a commonly cited method for producing crystalline this compound.[4][5][9]

-

Preparation of Magnesium Ethoxide Solution: Dissolve a stoichiometric amount of magnesium ethoxide in absolute ethanol (B145695) with stirring.

-

Reaction: To the magnesium ethoxide solution, add a stoichiometric amount of valproic acid (also known as di-isopropylacetic acid) under continuous stirring at room temperature. The salification reaction is typically complete within 2-3 minutes, resulting in a clear solution.[4][5][8]

-

Precipitation: Induce precipitation of the this compound by gradually adding a suitable non-solvent, such as acetone, to the reaction mixture.[4][5][8]

-

Isolation: Filter the resulting precipitate under vacuum.[4][5]

-

Drying: Dry the isolated product to a constant weight, typically under vacuum at a temperature not exceeding 30°C to maintain crystallinity.[4][5][8]

Chemical Characterization

A thorough chemical characterization is essential to ensure the identity, purity, and quality of the synthesized this compound. The following sections detail the experimental protocols for various analytical techniques.

The logical relationship of the characterization process is illustrated in the following diagram.

Spectroscopic and Elemental Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the valproate moiety.

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.[8]

-

Analysis: Acquire a ¹H NMR spectrum.

Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, and magnesium, and to confirm the empirical formula.

-

Method: Use a standard elemental analyzer.

| Element | Theoretical % | Found % |

| Carbon | 61.85% | 62.1% |

| Hydrogen | 9.7% | 9.9% |

| Magnesium | 7.8% | 7.7% |

| Data sourced from Benchchem.[8] |

Chromatographic Techniques

Gas Chromatography (GC)

-

Objective: To determine the assay of this compound.[10]

-

Experimental Protocol: [10]

-

System: Shimadzu 2014 GC with a Flame Ionization Detector (FID).

-

Standard Solution Preparation: Dissolve 1.000 g of this compound reference standard in 20 ml of water. Add 10 ml of dilute sulfuric acid and extract with 20 ml of heptane (B126788).

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Injector Temperature: 240°C

-

Detector Temperature: 260°C

-

Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 10°C/min to 130°C and hold for 10 minutes.

-

-

| Parameter | Result |

| Linearity Range | 2000-8000 µg/mL |

| Correlation Coefficient (r) | 0.999 |

| Accuracy (Recovery) | 99.54% - 100.28% |

| Limit of Detection (LOD) | 0.1 ppm |

| Limit of Quantitation (LOQ) | 1.0 ppm |

| Data sourced from the International Journal of ChemTech Research.[10] |

Ultraperformance Liquid Chromatography (UPLC)

-

Objective: To determine this compound and its process-related impurities.[11][12]

-

Experimental Protocol: [11][12]

-

System: UPLC with a reversed-phase Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3.0) and acetonitrile (B52724) (55:45).[12]

-

Standard and Sample Solution Preparation: Prepare a 200 µg/mL solution by dissolving 20.0 mg of the standard or sample in 25 mL of a 50:50 acetonitrile:water mixture, and then diluting to 100 mL with the same diluent. Filter through a 0.22 µm filter and degas.[11][12]

-

| Parameter | Result |

| Accuracy (Recovery) | 98% - 102% |

| Data sourced from a study on the determination of this compound and its impurities.[11][12] |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: For the determination of this compound in biological matrices, such as plasma, for pharmacokinetic studies.[13]

-

Experimental Protocol: [13]

-

System: HPLC with a Shim-pack XR-ODS column coupled to a tandem mass spectrometer.

-

Mobile Phase: Gradient elution with 0.1% formic acid and methanol.

-

Detection: Positive ion Multiple Reaction Monitoring (MRM) of the transition m/z 312.4 → 102.2.

-

Sample Preparation: Deproteinization of plasma with methanol.

-

| Parameter | Result |

| Linearity Range | 6.25 - 4000 ng/mL |

| Correlation Coefficient (r) | 0.9959 |

| Lower Limit of Quantitation | 6.25 ng/mL |

| Recovery | 94.88% - 97.62% |

| Intra-day and Inter-day RSD | < 12% |

| Data sourced from a pharmacokinetic study in rats.[13] |

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₃₀MgO₄[6][10] |

| Molecular Weight | 310.71 g/mol [6][10] |

| Appearance | White or almost white hygroscopic crystalline powder[10] |

| Melting Point | 220°C[10] |

| Solubility | Slightly soluble in water, freely soluble in heptane and methanol[10] |

| pKa | 4.6[10] |

This guide provides a foundational understanding of the synthesis and characterization of crystalline this compound. For further details, readers are encouraged to consult the cited literature.

References

- 1. This compound | C16H30MgO4 | CID 147515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Buy this compound | 62959-43-7 [smolecule.com]

- 4. CA2032850C - Crystalline this compound and a method for the preparation thereof - Google Patents [patents.google.com]

- 5. EP0433848B1 - Crystalline this compound and a method for the preparation thereof - Google Patents [patents.google.com]

- 6. US20070083063A1 - Methods for the preparation and formulation of this compound hydrate - Google Patents [patents.google.com]

- 7. US7482486B2 - Methods for the preparation and formulation of this compound hydrate - Google Patents [patents.google.com]

- 8. This compound | Research Chemical [benchchem.com]

- 9. data.epo.org [data.epo.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Determination of this compound and Its Process Related Impurities by Ultraperformance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Magnesium Valprote in Plasma by HPLC-MS/MS Method and Its Pharmacokinetics in Rats [journal11.magtechjournal.com]

The Pharmacokinetics and Oral Bioavailability of Magnesium Valproate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of magnesium valproate, a salt of valproic acid used in the treatment of epilepsy and other neurological conditions. This document synthesizes key data from various studies, details experimental methodologies, and visualizes complex processes to support research and development in the pharmaceutical sciences.

Introduction to this compound

This compound is an anticonvulsant that combines the therapeutic effects of valproic acid with the potential benefits of magnesium.[1] Valproic acid's mechanism of action is primarily attributed to its ability to increase brain concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] The magnesium salt was developed to potentially reduce the inter-subject variability in absorption sometimes observed with other forms of valproic acid.[3][4] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a focus on its oral bioavailability.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are largely comparable to those of other valproic acid salts, such as sodium valproate.[5] The active moiety, the valproate ion, is readily absorbed following oral administration.[6]

Absorption

This compound is rapidly absorbed after oral administration, with the bioavailability of valproate being approximately 100%.[7] However, the rate of absorption can vary depending on the formulation. Enteric-coated tablets exhibit a delayed absorption profile compared to solutions or suspensions.[3][7]

Distribution

Valproate is primarily distributed within the extracellular fluid and has a relatively small apparent volume of distribution, ranging from 0.1 to 0.4 L/kg.[7][8] It is highly bound to plasma proteins, mainly albumin, with a binding rate of 80-90%.[9] This binding is saturable, meaning the unbound fraction increases with higher concentrations.[9] Valproate can cross the blood-brain barrier, with cerebrospinal fluid (CSF) concentrations being about 10% of plasma concentrations.[8][10]

Metabolism

The metabolism of valproate is extensive and occurs primarily in the liver.[9] The main metabolic pathways are glucuronidation (30-50%) and mitochondrial beta-oxidation (over 40%).[9][11] A smaller portion is metabolized by cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2B6, and CYP2C9.[9]

Excretion

Less than 3% of a dose of valproate is excreted unchanged in the urine.[9] The majority is eliminated as metabolites, with valproate glucuronide being the major urinary metabolite.[11] The elimination half-life of valproic acid in adults typically ranges from 10 to 20 hours.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from a single-dose bioequivalence study in healthy Mexican volunteers.[3]

Table 1: Pharmacokinetic Parameters of this compound Formulations (Mean ± SD) [3]

| Parameter | 500 mg Solution | 500 mg Suspension | 500 mg Enteric-Coated Tablet |

| Cmax (µg/mL) | 59.80 ± 7.64 | 55.45 ± 7.18 | 54.88 ± 6.73 |

| Tmax (h) | 1.13 ± 0.50 | 1.58 ± 0.55 | 2.79 ± 0.89 |

| AUC0-72 (µg·h/mL) | 1109.13 ± 210.87 | 1024.53 ± 192.36 | 1100.79 ± 216.70 |

| AUC0-∞ (µg·h/mL) | 1170.83 ± 231.11 | 1083.50 ± 208.56 | 1163.61 ± 238.36 |

| t1/2 (h) | 16.59 ± 2.27 | 16.55 ± 2.23 | 16.48 ± 2.10 |

| Vd/F (mL) | 9131.60 ± 1512.63 | 9687.51 ± 1618.39 | 9675.15 ± 1659.36 |

| CL/F (mL/h) | 437.06 ± 86.84 | 473.18 ± 91.54 | 412.36 ± 85.24 |

| MRT (h) | 19.82 ± 1.69 | 19.98 ± 1.63 | 19.95 ± 1.53 |

Table 2: Bioequivalence Analysis of this compound Formulations (90% Confidence Intervals) [3]

| Comparison | Parameter | 90% CI |

| Suspension vs. Solution | Cmax | 84.79 - 98.50 |

| AUC0-72 | 88.89 - 99.02 | |

| AUC0-∞ | 89.15 - 98.97 | |

| Tablet vs. Solution | Cmax | 82.15 - 95.44 |

| AUC0-72 | 94.60 - 105.39 | |

| AUC0-∞ | 95.43 - 105.95 | |

| Tablet vs. Suspension | Cmax | 89.90 - 104.43 |

| AUC0-72 | 100.84 - 112.34 | |

| AUC0-∞ | 101.60 - 112.80 |

Experimental Protocols

Bioequivalence Study of this compound Formulations[3]

-

Study Design: A randomized, single-dose, 3-period, 6-sequence crossover study.

-

Subjects: 24 healthy Mexican volunteers (12 women, 12 men), aged 18 to 45 years.

-

Dosing: In each period, subjects received a single oral dose of 500 mg this compound as a solution, suspension, or enteric-coated tablet under fasting conditions. A 7-day washout period was observed between dosing periods.

-

Blood Sampling: Serial blood samples were collected at 0 hours (predose) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 9, 12, 24, 48, and 72 hours post-dose.

-

Analytical Method: Valproate concentrations in plasma were measured using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC0-72, AUC0-∞, t1/2, Vd/F, CL/F, and mean residence time (MRT) were calculated using non-compartmental analysis.

-

Statistical Analysis: Bioequivalence was assessed by constructing 90% confidence intervals for the ratio of log-transformed Cmax, AUC0-72, and AUC0-∞. The acceptance range for bioequivalence was 80% to 125%.

Determination of Valproic Acid in Human Plasma[12][13]

-

Sample Preparation:

-

Plasma samples (0.25-1 mL) are obtained from subjects.[12][13]

-

For protein precipitation, an equal volume of acetonitrile (B52724) is added to the plasma sample.[12][13]

-

The mixture is vortexed and then centrifuged to separate the precipitated proteins.[12][13]

-

The supernatant is collected for analysis.[12]

-

-

Chromatographic Conditions (HPLC-UV Example): [13]

-

Column: C18 column (250 mm x 4.6 mm).

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 47.5:52.5, v/v), with the pH adjusted to 4.0.[13]

-

Flow Rate: 1.2 mL/min.

-

Detection: UV detection at a specified wavelength.

-

-

Quantification: Valproic acid concentrations are determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve.[13]

Visualizations

Metabolic Pathway of Valproic Acid

Caption: Major metabolic pathways of valproic acid.

Experimental Workflow for a Bioequivalence Study

Caption: A typical workflow for a crossover bioequivalence study.

Conclusion

This compound demonstrates a pharmacokinetic profile consistent with other valproic acid salts, characterized by high oral bioavailability and extensive hepatic metabolism. Different oral formulations of this compound, such as solutions, suspensions, and enteric-coated tablets, meet the regulatory criteria for bioequivalence, although their rates of absorption differ.[3] The choice of formulation can be guided by the desired onset of action and patient-specific needs. This guide provides foundational data and methodologies to aid researchers and drug development professionals in their work with this compound.

References

- 1. medscape.com [medscape.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A single-dose, three-period, six-sequence crossover study comparing the bioavailability of solution, suspension, and enteric-coated tablets of this compound in healthy Mexican volunteers under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medscape.com [medscape.com]

- 6. Valproate, divalproex, valpromide: Are the differences in indications justified? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Clinical pharmacokinetics of valproic acid--1988 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproate - Wikipedia [en.wikipedia.org]

- 10. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Effect of Magnesium Valproate on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of magnesium valproate on gamma-aminobutyric acid (GABAergic) neurotransmission. This compound, a salt of valproic acid, is a widely used anticonvulsant and mood stabilizer. Its therapeutic efficacy is significantly attributed to its multifaceted influence on the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This document outlines the core mechanisms of action, presents quantitative data from key experimental findings, details relevant experimental methodologies, and provides visual representations of the involved pathways and workflows.

Core Mechanisms of Action

This compound enhances GABAergic neurotransmission through a combination of presynaptic and postsynaptic mechanisms, primarily driven by the valproate moiety. The magnesium component contributes an additional layer of neuromodulation, primarily through its action on NMDA receptors.

The principal mechanisms of valproate's effect on the GABAergic system include:

-

Inhibition of GABA Degradation: Valproate inhibits key enzymes responsible for the catabolism of GABA, namely GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSA-DH). By reducing the breakdown of GABA, its concentration in the synaptic cleft and surrounding areas is increased.

-

Increased GABA Synthesis: Valproic acid has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate (B1630785). This action further contributes to elevated GABA levels.

-

Potentiation of GABAergic Currents: Electrophysiological studies have demonstrated that valproate can enhance the inhibitory effects of GABA at the postsynaptic level, although it does not directly bind to GABA receptors in the same manner as benzodiazepines.

-

NMDA Receptor Antagonism by Magnesium: The magnesium ion acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. This action reduces excitatory neurotransmission, complementing the enhanced inhibitory effects of GABA.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of valproate on GABAergic neurotransmission. It is important to note that much of the available quantitative data pertains to sodium valproate or valproic acid. While this compound is expected to have a similar GABAergic profile due to the shared valproate ion, direct comparative quantitative data is limited.

Table 1: Effect of Valproate on Extracellular GABA Levels (In Vivo Microdialysis)

| Compound | Dose | Brain Region | Species | Change in Extracellular GABA | Reference |

| Sodium Valproate | 100 mg/kg, i.p. | Ventral Hippocampus | Rat | 50% decrease from basal | |

| Sodium Valproate | 200 mg/kg, i.p. | Ventral Hippocampus | Rat | No significant effect | |

| Sodium Valproate | 400 mg/kg, i.p. | Ventral Hippocampus | Rat | 200% increase from basal | |

| Sodium Valproate | 200 mg/kg | Substantia Nigra | Rat | Significant increase in GABA accumulation | |

| Sodium Valproate | 200 mg/kg | Corpus Striatum | Rat | Significant increase in GABA accumulation |

Table 2: Effect of Valproate on GABAergic Enzymes

| Enzyme | Compound | Concentration | Preparation | Effect | Reference |

| GABA Transaminase (GABA-T) | Valproic Acid | High concentrations | Brain homogenates | Inhibition | |

| Succinic Semialdehyde Dehydrogenase (SSA-DH) | Valproic Acid | - | In vitro | Potent inhibitor | |

| Glutamic Acid Decarboxylase (GAD) | Valproic Acid | 10⁻³ M | Neonatal rat noncortical brain homogenates | Increased activity | |

| Glutamic Acid Decarboxylase (GAD) | Valproic Acid | - | Mouse brain | Increased activity |

Table 3: Electrophysiological Effects of Valproate on GABAergic Transmission

| Compound | Preparation | Effect | Quantitative Change | Reference |

| Sodium Valproate | Rat cerebral cortex neurons | Enhanced GABA inhibition | Dose-related enhancement | |

| This compound | Rat medial prefrontal cortex pyramidal neurons | Potentiated GABA inhibitions | >60% of neurons showed decreased spontaneous firing | |

| Valproate | Xenopus oocytes expressing GABA transporters | Enhanced GABA-evoked inward current | Maximal enhancement of 275 +/- 10% |

Signaling Pathways and Experimental Workflows

This compound's Influence on the GABAergic Synapse

The following diagram illustrates the key molecular targets of this compound within the GABAergic synapse.

Caption: Mechanism of this compound on GABAergic Synapse.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the typical workflow for an in vivo microdialysis experiment to measure the effect of this compound on extracellular GABA levels.

Caption: In Vivo Microdialysis Experimental Workflow.

Detailed Experimental Protocols

In Vivo Microdialysis for Extracellular GABA Measurement

Objective: To measure the dose-dependent effects of this compound on extracellular GABA concentrations in a specific brain region of a freely moving rodent.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection

-

HPLC system with a fluorescence detector

-

O-phthalaldehyde (OPA) derivatizing agent

Procedure:

-

Animal Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for a minimum of 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the preparation to stabilize for at least 2 hours. Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.

-

Drug Administration: Administer a specific dose of this compound via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Collection: Continue to collect dialysate samples at the same time intervals for several hours post-injection to monitor changes in extracellular GABA levels.

-

Sample Analysis (HPLC):

-

Derivatize the collected dialysate samples with OPA to make GABA fluorescent.

-

Inject the derivatized samples into the HPLC system.

-

Separate the components using a reverse-phase column.

-

Detect the fluorescent GABA derivative using the fluorescence detector.

-

Quantify GABA concentrations by comparing the peak areas to a standard curve of known GABA concentrations.

-

GABA Transaminase (GABA-T) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on GABA-T activity.

Materials:

-

Spectrophotometer or plate reader

-

Brain tissue homogenate (source of GABA-T)

-

GABA

-

α-ketoglutarate

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSADH)

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

Procedure:

-

Enzyme Preparation: Prepare a homogenate of brain tissue (e.g., from rats) in a suitable buffer and centrifuge to obtain a supernatant containing GABA-T.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, GABA, α-ketoglutarate, NADP+, and SSADH.

-

Inhibitor Addition: Add different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Initiate Reaction: Add the brain homogenate (enzyme source) to each well to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the production of NADPH, which is stoichiometrically linked to the transamination of GABA by GABA-T and the subsequent oxidation of succinic semialdehyde by SSADH.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Electrophysiology

Objective: To assess the modulatory effects of this compound on GABAergic inhibitory postsynaptic currents (IPSCs).

Materials:

-

Electrophysiology rig with amplifier, digitizer, and recording software

-

Micromanipulators

-

Glass microelectrodes for recording

-

Stimulating electrode

-

Brain slice chamber or in vivo setup

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Pharmacological agents to isolate GABAergic currents (e.g., CNQX and AP5 to block glutamatergic currents)

Procedure:

-

Preparation: Prepare acute brain slices containing the region of interest or anesthetize an animal for in vivo recording.

-

Recording Setup: Place the brain slice in the recording chamber continuously perfused with oxygenated aCSF. For in vivo, position the recording and stimulating electrodes in the target brain region.

-

Isolate GABAergic Currents: Add glutamate receptor antagonists (e.g., CNQX and AP5) to the aCSF to block excitatory synaptic transmission, thereby isolating inhibitory GABAergic currents.

-

Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron. Record baseline spontaneous or evoked IPSCs.

-

Drug Application: Bath-apply a known concentration of this compound to the brain slice or apply it locally in vivo.

-

Post-Drug Recording: Record IPSCs in the presence of this compound.

-

Data Analysis: Analyze the recorded currents to determine changes in the amplitude, frequency, and decay kinetics of the IPSCs. Calculate the percentage change in these parameters compared to the baseline to quantify the effect of this compound.

Conclusion

This compound exerts a significant influence on GABAergic neurotransmission through a multifaceted mechanism of action. The valproate component primarily enhances the availability and action of GABA by inhibiting its degradation and promoting its synthesis, as well as potentiating its postsynaptic effects. The magnesium ion contributes by reducing excitatory glutamatergic activity via NMDA receptor antagonism. The quantitative data, though more extensive for sodium valproate, strongly supports the role of the valproate ion in increasing GABAergic tone. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound's effects, which is crucial for the development of novel therapeutics for epilepsy, bipolar disorder, and other neurological conditions. Further research directly comparing the quantitative effects of this compound and sodium valproate on these parameters would be beneficial for a more complete understanding of any subtle differences in their neurochemical profiles.

The Modulatory Role of Magnesium Valproate on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium valproate, a salt of valproic acid (VPA), is a cornerstone in the treatment of epilepsy and bipolar disorder. Its therapeutic efficacy is, in part, attributed to the modulation of neuronal excitability, a process in which voltage-gated sodium channels (VGSCs) play a pivotal role. This technical guide provides an in-depth analysis of the current understanding of how this compound influences VGSC function. While the primary modulatory effects on these channels are driven by the valproate moiety, the presence of magnesium introduces a layer of complexity, suggesting a potentially synergistic, albeit not fully elucidated, mechanism of action. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and concepts to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Dual Nature of this compound

Valproic acid is a well-established anticonvulsant and mood stabilizer with a multifaceted mechanism of action.[1] One of its key targets is the voltage-gated sodium channel, which is crucial for the initiation and propagation of action potentials in excitable cells.[1] By modulating VGSC function, VPA can reduce excessive neuronal firing characteristic of epileptic seizures and manic episodes.

Magnesium, an essential divalent cation, is also known to play a significant role in regulating neuronal excitability. It exerts its effects through various mechanisms, including the blockade of N-methyl-D-aspartate (NMDA) receptors and modulation of other ion channels, including VGSCs.[2][3] this compound combines the therapeutic properties of both valproic acid and magnesium, leading to the hypothesis of a synergistic interaction that may enhance its clinical efficacy.[3][4]

This guide will dissect the individual and combined effects of valproate and magnesium on VGSCs, drawing upon preclinical and in vitro electrophysiological studies.

Valproic Acid's Interaction with Voltage-Gated Sodium Channels

The primary effect of valproate on VGSCs is the enhancement of the inactivated state, which reduces the number of channels available to open and conduct sodium ions.[5][6] This action is use- and voltage-dependent, meaning it is more pronounced in rapidly firing neurons, a hallmark of epileptiform activity.

Binding Site and Mechanism of Action

Recent studies utilizing biophysical, electrophysiological, and computational methods have shed light on the binding site of VPA on VGSCs. Unlike many other anticonvulsants that bind within the pore of the channel, valproic acid has been shown to bind to the voltage sensor domain (VSD).[5][7][8] This interaction is thought to destabilize the channel, leading to an enhanced inactivated state.[7][9]

The proposed mechanism involves VPA influencing the movement of the S4 segment, the primary voltage sensor, thereby altering the gating kinetics of the channel in favor of inactivation. This distinct binding site and mechanism of action may account for VPA's broad spectrum of activity and its unique side-effect profile compared to other sodium channel blockers.[5][7]

Quantitative Effects on Sodium Channel Function

Electrophysiological studies have provided quantitative data on the effects of VPA on VGSC parameters. These findings are summarized in the tables below.

Table 1: Effect of Valproic Acid on Prokaryotic Voltage-Gated Sodium Channel (NavMs) Kinetics [5][6]

| Parameter | Value | Cell Type | Notes |

| IC50 (Tonic Block) | 691 µM | HEK293t cells expressing NavMs | Represents the concentration at which VPA inhibits 50% of the sodium current under low-frequency stimulation.[5][6] |

| Effect on Activation | No significant shift | HEK293t cells expressing NavMs | VPA does not significantly alter the voltage at which the channels begin to open.[5] |

| Effect on Inactivation | -12 mV shift | HEK293t cells expressing NavMs | VPA significantly shifts the voltage-dependence of inactivation to more hyperpolarized potentials, promoting the inactivated state.[6] |

Table 2: Effect of Valproic Acid on Mammalian Neuronal Sodium Channels

| Parameter | Effect | Concentration | Cell Type | Reference |

| Persistent Na+ Current (INaP) | Significant reduction | 10-30 µM | Acutely dissociated neocortical neurons | [5] |

| Steady-State Inactivation | -5.1 ± 0.7 mV shift | 2 mM | Human cortical neurons (CA1, temporal lobe sclerosis) | |

| Steady-State Inactivation | -4.9 ± 0.5 mV shift | 2 mM | Human cortical neurons (neocortical, non-sclerotic) | |

| EC50 for Inactivation Shift | 1.4 ± 0.2 mM | N/A | Human cortical neurons | |

| Maximal Inactivation Shift | -9.6 ± 0.9 mV | N/A | Human cortical neurons | |

| Sodium Current Reduction | 54% | 2.4 mM | Xenopus laevis peripheral nerve fibers | [10] |

The Modulatory Role of Magnesium

Magnesium ions have a well-documented role in modulating neuronal excitability, and their effects on VGSCs are a component of this action.

Direct Effects on Sodium Channels

Intracellular magnesium has been shown to act as a competitive blocker of the sodium channel pore.[11] This block is voltage- and concentration-dependent, becoming more pronounced at positive membrane potentials.[11] The affinity of magnesium for the sodium channel is reportedly higher than that of sodium itself, suggesting that even at physiological concentrations, magnesium can influence sodium conductance.[11]

Extracellular magnesium is also thought to reduce sodium conduction, potentially through a screening effect on the negative surface charges of the neuronal membrane.[12] A more novel hypothesis suggests that extracellular magnesium ions may depolarize the neuronal membrane via quantum tunneling through closed sodium channels.[13]

Synergistic Action with Valproate

While direct evidence for a synergistic interaction between magnesium and valproate at the level of the voltage-gated sodium channel is limited, several studies point towards a combined effect on neuronal excitability. A study on pyramidal neurons in the medial prefrontal cortex demonstrated that while both sodium valproate and this compound decreased spontaneous neuronal firing, this compound was more effective at blocking NMDA receptor-induced excitation.[14] This suggests that the magnesium component of this compound contributes to its overall therapeutic effect by acting on multiple targets.

Animal studies have also shown that magnesium supplementation can enhance the anticonvulsant potential of valproate.[4] This enhancement is thought to be mediated by improving redox balance and modulating brain amino acids, rather than a direct, synergistic block of sodium channels.[4]

Signaling Pathways and Logical Relationships

To visualize the interplay of this compound with neuronal excitability, the following diagrams illustrate the key signaling pathways and logical relationships.

References

- 1. Valproate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Magnesium supplementation enhances the anticonvulsant potential of valproate in pentylenetetrazol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valproate reduces excitability by blockage of sodium and potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive blockage of the sodium channel by intracellular magnesium ions in central mammalian neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Na and K pathways by Mg in cell membranes [mgwater.com]

- 13. mdpi.com [mdpi.com]

- 14. Sodium- and magnesium-valproate in vivo modulate glutamatergic and GABAergic synapses in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of T-Type Calcium Channels by Magnesium Valproate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium valproate, a salt of valproic acid, is a widely used anticonvulsant and mood stabilizer with a complex mechanism of action. A key component of its therapeutic effect, particularly in absence seizures, is attributed to the inhibition of low-voltage-activated T-type calcium channels. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates T-type calcium channel activity. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows. While specific quantitative data for the magnesium salt of valproate is limited in the literature, this guide extrapolates from the extensive research on valproic acid and discusses the potential synergistic role of the magnesium ion.

Introduction to T-Type Calcium Channels

Low-voltage-activated (LVA) T-type calcium channels are crucial regulators of neuronal excitability, cardiac rhythm, and other physiological processes. This channel family comprises three subtypes: Caᵥ3.1 (α1G), Caᵥ3.2 (α1H), and Caᵥ3.3 (α1I).[1] Their ability to open near the resting membrane potential makes them key players in cellular pacemaking and the generation of low-threshold calcium spikes.[1] Dysregulation of T-type channel activity is implicated in various pathological conditions, including epilepsy, neuropathic pain, and certain cancers, making them an attractive therapeutic target.[1][2]

Mechanism of Action of this compound

The precise mechanism of action of this compound is multifaceted, involving the combined effects of both the valproate and magnesium ions.[3]

2.1. Valproate's Action on T-Type Calcium Channels

Valproic acid (VPA) has been shown to directly inhibit T-type calcium currents.[1] This inhibition is a key factor in its efficacy against absence seizures, which are characterized by hypersynchronous oscillatory activity in thalamocortical circuits, a process critically dependent on T-type channels.[1][4] VPA selectively reduces the low-threshold (T) calcium current with little to no effect on high-threshold (L, N, P/Q, R) calcium currents at clinically relevant concentrations.

2.2. The Role of the Magnesium Ion

The magnesium ion (Mg²⁺) itself has neuromodulatory properties. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which reduces neuronal excitability by decreasing calcium influx through these channels.[3][5] It is proposed that in this compound, the magnesium ion works synergistically with valproate to enhance its anticonvulsant and mood-stabilizing effects.[3] This synergistic action may involve the stabilization of neuronal membranes and a reduction in excessive neuronal firing, complementing the effects of valproate on GABAergic transmission and direct channel blockade.[3] Animal studies have demonstrated that magnesium can enhance the anticonvulsant potential of a subprotective dose of valproic acid.[5]

2.3. Other Mechanisms of Action

Beyond T-type channel inhibition, the therapeutic effects of this compound are also attributed to:

-

Enhanced GABAergic Transmission : Valproate increases the concentration of the inhibitory neurotransmitter GABA by inhibiting its breakdown and stimulating its synthesis.[3]

-

Blockade of Voltage-Gated Sodium Channels : This action contributes to the stabilization of neuronal membranes and reduces neuronal excitability.

-

Inhibition of Histone Deacetylase (HDAC) : This epigenetic mechanism influences gene expression and may contribute to its mood-stabilizing effects.[1]

Quantitative Data on T-Type Channel Inhibition by Valproate

| Compound | T-Type Channel Subtype(s) | Reported Inhibition | Cell Type | Reference |

| Valproic Acid | T-type current | ~12% inhibition at 250 µM | Nodose ganglion neurons | [6] |

| Valproic Acid | T-type current | 50% inhibition in WAG/Rij rats, 20% in control rats at 1 mM | Dissociated thalamocortical neurons | [6] |

| Valproic Acid | T-type current | 53% block in WAG/Rij rats vs. 20% in control rats | Acutely isolated thalamocortical neurons | [1] |

Note: The concentrations used in some of these studies are higher than the typical therapeutic range observed in cerebrospinal fluid.[6]

Signaling Pathways and Experimental Workflow

The interaction of this compound with T-type calcium channels can be understood through its direct channel-blocking action and its broader influence on neuronal signaling pathways.

Caption: Signaling pathways of this compound.

The experimental investigation of T-type channel inhibition typically follows a structured workflow, primarily utilizing patch-clamp electrophysiology.

Caption: Experimental workflow for assessing T-type channel inhibition.

Experimental Protocols

The gold-standard method for studying the effects of compounds on ion channels is patch-clamp electrophysiology.[7] The following protocols are representative of those used to investigate the inhibition of T-type calcium channels.

5.1. Cell Preparation

-

Cell Lines : Human Embryonic Kidney (HEK-293) cells stably expressing one of the T-type calcium channel subtypes (Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3) are commonly used.[8]

-

Primary Neurons : Acutely dissociated neurons from relevant brain regions, such as the thalamus or dorsal root ganglia, can be used to study native T-type channels.[1]

5.2. Electrophysiological Recording: Whole-Cell Patch-Clamp

This technique allows for the measurement of macroscopic currents from the entire cell membrane while controlling the intracellular environment.[9][10]

5.2.1. Solutions

-

External (Extracellular) Solution (in mM) :

-

160 TEA-Cl

-

2 CaCl₂

-

10 HEPES

-

pH adjusted to 7.4 with TEAOH[8] (Note: TEA-Cl is used to block most potassium channels. Other channel blockers, such as tetrodotoxin (B1210768) for sodium channels, may also be included.)

-

-

Internal (Pipette) Solution (in mM) :

-

110 CsCl

-

10 EGTA

-

10 HEPES

-

3 Mg-ATP

-

0.6 GTP

-

pH adjusted to 7.2 with CsOH[8] (Note: CsCl is used to block potassium channels from inside the cell, and EGTA is a calcium chelator to buffer intracellular calcium.)

-

5.2.2. Voltage-Clamp Protocol

To isolate and measure T-type currents, a specific voltage protocol is applied:

-

Holding Potential : The cell membrane is held at a negative potential, typically -100 mV, to ensure that the T-type channels are in a resting, non-inactivated state.[8]

-

Test Pulse : A depolarizing voltage step is applied to activate the channels. For T-type channels, this is typically to a potential between -40 mV and -20 mV.[8]

-

Current Measurement : The resulting inward calcium current is recorded. The peak of this transient current is measured to quantify channel activity.

-

Drug Application : The external solution containing a known concentration of this compound is perfused over the cell, and the voltage-clamp protocol is repeated to measure the degree of inhibition.

-

Dose-Response Analysis : By applying a range of concentrations, a dose-response curve can be generated to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

Caption: Idealized voltage-clamp protocol and expected T-type current.

Conclusion and Future Directions

This compound is a clinically effective medication whose therapeutic profile is, in part, due to the inhibition of T-type calcium channels. While the precise contribution and quantitative characteristics of the magnesium ion in modulating this inhibition require further investigation, the established actions of valproic acid provide a strong foundation for understanding its mechanism. Future research should focus on direct electrophysiological studies of this compound on the different T-type channel subtypes to elucidate any unique properties conferred by the magnesium salt. Such studies would provide a more complete picture of its pharmacological profile and could inform the development of more targeted therapies for epilepsy and other neurological disorders.

References

- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Magnesium supplementation enhances the anticonvulsant potential of valproate in pentylenetetrazol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 8. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. octopus.huji.ac.il [octopus.huji.ac.il]

- 10. Voltage clamp - Wikipedia [en.wikipedia.org]

Magnesium Valproate: An In-depth Technical Guide to its Function as a Histone Deacetylase (HDAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium valproate, a salt of the well-established anticonvulsant and mood-stabilizing drug valproic acid (VPA), is a potent inhibitor of Class I and IIa histone deacetylases (HDACs). This activity leads to hyperacetylation of histones, altering chromatin structure and modulating gene expression. By inhibiting HDACs, this compound influences critical cellular processes, including cell cycle progression, apoptosis, and differentiation, making it a compound of significant interest in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory activity, relevant experimental protocols, and key signaling pathways associated with this compound's function as an HDAC inhibitor.

Introduction

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various pathological conditions, including cancer, aberrant HDAC activity is a common feature, leading to the silencing of tumor suppressor genes.

Valproic acid, the active component of this compound, has been identified as a direct inhibitor of HDACs. While the different salt forms of valproic acid, including magnesium and sodium salts, are reported to have the same pharmacokinetic behavior and anticonvulsant effects, this compound has shown a better retention rate and a lower incidence of adverse events in some clinical settings.[1][2] This guide will focus on the molecular mechanisms and practical methodologies related to the HDAC inhibitory function of this compound.

Mechanism of Action

This compound exerts its HDAC inhibitory effect through the valproic acid moiety. VPA directly interacts with the catalytic center of HDAC enzymes, a zinc-containing active site, thereby blocking the access of the acetylated lysine substrate.[1] This inhibition is particularly potent against Class I HDACs (HDAC1, 2, 3, and 8) and Class IIa HDACs (HDAC4, 5, 7, and 9).[3] The inhibition of HDACs leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows for the binding of transcription factors and the transcriptional machinery, leading to the re-expression of silenced genes, including critical tumor suppressors like p21.[3][4][5]

Quantitative Data: Inhibitory Activity

The inhibitory potency of valproic acid, and by extension this compound, against various HDAC isoforms has been characterized. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity.

| HDAC Isoform | IC50 (mM) | Cell Line/System | Reference |

| Class I | |||

| HDAC1 | ~0.4 - 0.5 | Recombinant | [3] |

| HDAC2 | Not specified, but VPA induces proteasomal degradation | F9 cells | [4] |

| HDAC3 | Not specified | ||

| Class IIa | |||

| HDAC5 | ~2.8 | F9 cell extracts | [6] |

| HDAC6 | ~2.4 | F9 cell extracts | [6] |

| HDAC7 | Not specified | ||

| Overall HDAC activity | ~0.7 - 1.3 | in vitro | [1] |

Note: The IC50 values are for valproic acid. As this compound dissociates to provide the valproate ion, these values are considered representative of its activity.

A clinical study on patients with cervical cancer treated with this compound demonstrated a significant decrease in tumor deacetylase activity. The mean HDAC activity before treatment was 0.36, which decreased to 0.21 after treatment (p < 0.0264).[1] This was accompanied by hyperacetylation of histones H3 and H4 in the tumors of the majority of patients.[1]

Key Signaling Pathways

The HDAC inhibitory activity of this compound impacts several critical signaling pathways implicated in cell fate decisions.

p21 Induction Pathway

Valproic acid is a known inducer of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[4][5] The upregulation of p21 is a key mechanism by which VPA mediates cell cycle arrest. This induction can occur in both a p53-dependent and p53-independent manner.[4][5] In the context of HDAC inhibition, VPA promotes the acetylation of histones at the p21 promoter, leading to a more open chromatin structure and increased transcription of the p21 gene.[3]

PTEN/Akt Signaling Pathway

Valproic acid has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, through the upregulation of the tumor suppressor PTEN.[7][8] The inhibition of HDAC1 by VPA is linked to the increased expression of PTEN.[7] PTEN, a phosphatase, counteracts the activity of PI3K, thereby preventing the phosphorylation and activation of Akt. The subsequent deactivation of the Akt pathway can lead to apoptosis.[7]

References

- 1. Histone acetylation and histone deacetylase activity of this compound in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term safety, tolerability, and efficacy of this compound versus sodium valproate in acute seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effect of Valproic Acid on the Class I Histone Deacetylase 1, 2 and 3, Tumor Suppressor Genes p21WAF1/CIP1 and p53, and Intrinsic Mitochondrial Apoptotic Pathway, Pro- (Bax, Bak, and Bim) and anti- (Bcl-2, Bcl-xL, and Mcl-1) Apoptotic Genes Expression, Cell Viability, and Apoptosis Induction in Hepatocellular Carcinoma HepG2 Cell Line [journal.waocp.org]

- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Investigation of Magnesium Valproate in Bipolar Disorder Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Magnesium valproate, a salt combining the mood-stabilizing properties of the valproate moiety with the neuromodulatory effects of magnesium, presents a compelling area of investigation for the treatment of bipolar disorder. While clinically utilized, a notable gap exists in the preclinical literature specifically examining this compound in animal models of this complex illness. This technical guide synthesizes the foundational knowledge from studies on sodium valproate and magnesium salts in relevant animal models to provide a comprehensive overview for researchers. It details established experimental protocols, summarizes quantitative data from key studies, and visualizes the core signaling pathways implicated in the therapeutic effects of its constituent components. The aim is to equip researchers with the necessary information to design and execute initial investigations into the unique therapeutic potential of this compound.

Introduction: The Rationale for Investigating this compound

Valproic acid and its salts are established first-line treatments for acute mania and maintenance therapy in bipolar disorder.[1][2] The primary mechanism of action is attributed to the valproate ion, which exerts multiple effects on the central nervous system. These include the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) and histone deacetylases (HDACs).[1][3][4][5]

The combination with magnesium is of particular interest. Magnesium itself acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, which is also implicated in the pathophysiology of bipolar disorder.[3] This dual action of GABAergic enhancement and glutamatergic modulation suggests that this compound could offer a distinct and potentially synergistic therapeutic profile compared to other valproate salts. Despite its clinical use, there is a conspicuous absence of dedicated preclinical studies on this compound in animal models of bipolar disorder, representing a significant opportunity for investigation.

Animal Models of Bipolar Disorder (Mania)

A variety of animal models have been developed to study the mania-like symptoms of bipolar disorder, primarily focusing on hyperactivity, increased exploratory behavior, and risk-taking.[6] These models are crucial for the initial screening and mechanistic study of potential mood stabilizers.

Psychostimulant-Induced Hyperactivity

This is one of the most widely used models, leveraging the fact that psychostimulants like amphetamine and methylphenidate can induce or exacerbate manic symptoms in humans.[4][7] In rodents, these agents reliably produce hyperlocomotion, which can be attenuated by clinically effective antimanic drugs.[8][9]

Ouabain-Induced Hyperactivity

Intracerebroventricular (ICV) administration of ouabain (B1677812), a Na+/K+-ATPase inhibitor, leads to a sustained hyperactive state in rodents that is considered a valid model of mania.[10][11] This model is associated with increased oxidative stress and neuronal damage, aspects that are also observed in bipolar disorder.[9][11] The hyperactivity induced by ouabain can be reversed by chronic treatment with lithium or valproate.[9][12]

Genetic Models

Several genetic models, such as mice with a mutation in the Clock gene (ClockΔ19), exhibit a spontaneous mania-like phenotype, including hyperactivity and reduced sleep.[13][14] These models offer high construct validity and are valuable for studying the underlying genetic predispositions of the disorder.

Quantitative Data from Key Animal Studies

While data for this compound is limited, studies on sodium valproate and magnesium sulfate (B86663) provide a baseline for expected effects. The following tables summarize representative quantitative data from studies using relevant animal models.

Table 1: Effects of Valproate and Magnesium Sulfate on Psychostimulant-Induced Hyperlocomotion in Mice

| Treatment Group | Dose (mg/kg) | Challenge Agent | % Reduction in Hyperlocomotion | Reference |

| Acute Magnesium Sulfate | 300-400 | Methylphenidate (5.0 mg/kg) | Significant prevention | [8] |

| Acute Sodium Valproate | 100-300 | Methylphenidate (5.0 mg/kg) | No significant effect | [8] |

| Repeated (14 days) Sodium Valproate | 300 | Methylphenidate (5.0 mg/kg) | Significant block | [8] |

| Repeated (14 days) Magnesium Sulfate | 400 | Methylphenidate (5.0 mg/kg) | No significant effect | [8] |

| Sodium Valproate | 400 | Methylphenidate (10 mg/kg) | Significant prevention | [15] |

Table 2: Effects of Valproate on Ouabain-Induced Hyperactivity in Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Behavioral Outcome | Reference |

| Valproate | 200 | 7 days | Reversal of hyperactivity | [12] |

| Lithium and Valproate | 47.5 and 200 | 14 days | Reversal of mania-like behavior | [12] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 2608.33 ± 83.86 |

| Tmax (h) | 7.00 ± 1.73 |

| t1/2 (h) | 27.99 ± 1.52 |

| AUC0-96 (ng·h/mL) | 97858.06 ± 4157.10 |

| AUC0-∞ (ng·h/mL) | 108733.06 ± 6598.60 |

| Data from a single oral dose study.[16] |